2-辛烯

概述

描述

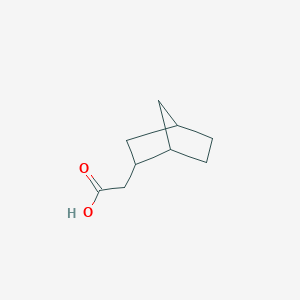

cis-2-Octene: is an organic compound with the molecular formula C8H16 . It is an alkene, which means it contains a carbon-carbon double bond. This compound exists in two geometric isomers: (E)-2-Octene and (Z)-2-Octene trans-2-Octene cis-2-Octene . These isomers differ in the spatial arrangement of the substituents around the double bond .

科学研究应用

Chemistry: : cis-2-Octene is used as a starting material in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology: : In biological research, cis-2-Octene can be used as a model compound to study the behavior of alkenes in biological systems .

Medicine: : While cis-2-Octene itself may not have direct medicinal applications, its derivatives and reaction products can be used in the development of pharmaceuticals .

Industry: : cis-2-Octene is used in the production of plasticizers, lubricants, and surfactants. It is also used as an intermediate in the synthesis of other industrial chemicals .

作用机制

Target of Action

Oct-2-ene, also known as 2-Octene, is a chemical compound with the formula C8H16 . It is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond Alkenes like oct-2-ene generally undergo reactions at the site of the double bond, making it a key target in chemical reactions .

Mode of Action

The mode of action of Oct-2-ene is primarily through its double bond, which is a region of high electron density. This makes it susceptible to attack by electrophiles, leading to various types of reactions such as addition, oxidation, and polymerization . The exact interaction of Oct-2-ene with its targets would depend on the specific reaction conditions and the presence of other reactants.

Biochemical Pathways

Alkenes like oct-2-ene are often used in the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers . Therefore, Oct-2-ene could potentially influence various biochemical pathways depending on its specific applications.

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .

Result of Action

The molecular and cellular effects of Oct-2-ene’s action would depend on its specific applications and the conditions under which it is used. As an alkene, Oct-2-ene can participate in a variety of chemical reactions, leading to the formation of different products . These products could potentially have various biological effects.

生化分析

Biochemical Properties

The compound Oct-2-ene is a versatile fluorophore widely used in Förster resonance energy transfer (FRET) spectroscopy studies due to its remarkable sensitivity, enabling precise donor–acceptor distance measurements, even for short peptides .

Cellular Effects

Its role as a fluorophore in FRET spectroscopy suggests that it could potentially influence cell function by enabling the measurement of distances between biomolecules, thereby providing insights into cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Oct-2-ene exerts its effects primarily through its role as a fluorophore in FRET spectroscopy. This involves binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression by allowing for precise measurements of distances between biomolecules .

Temporal Effects in Laboratory Settings

Its stability as a fluorophore suggests that it may have long-term effects on cellular function, as observed in in vitro or in vivo studies .

准备方法

Synthetic Routes and Reaction Conditions:

Dehydrohalogenation of 2-Octanol: One common method for preparing cis-2-Octene is the dehydrohalogenation of 2-octanol.

Dehydration of 2-Octanol: Another method involves the dehydration of 2-octanol using an acid catalyst such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4).

Industrial Production Methods:

化学反应分析

Types of Reactions:

Oxidation: cis-2-Octene can undergo oxidation reactions to form various products.

Addition Reactions: cis-2-Octene can participate in addition reactions with halogens (e.g., bromine, chlorine) to form dihalides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Addition: Bromine (Br2), chlorine (Cl2), hydrogen chloride (HCl), hydrogen bromide (HBr)

Major Products Formed:

Oxidation: Diols, aldehydes, ketones

Reduction: Octane

Addition: Dihalides, alkyl halides

相似化合物的比较

Similar Compounds

1-Octene: An isomer of cis-2-Octene with the double bond at the first carbon position.

3-Octene: An isomer with the double bond at the third carbon position.

Cyclooctene: A cyclic alkene with eight carbon atoms and one double bond.

Uniqueness of cis-2-Octene

Geometric Isomerism: cis-2-Octene exhibits geometric isomerism, with (E)- and (Z)-isomers having different physical and chemical properties.

属性

IUPAC Name |

oct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPBINAXDRFYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

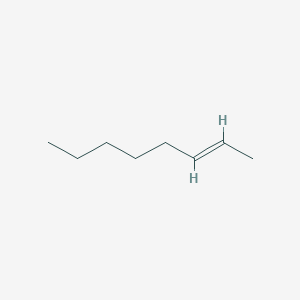

Canonical SMILES |

CCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059407 | |

| Record name | 2-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 2-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-67-1 | |

| Record name | 2-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of bicyclo[2.2.2]oct-2-ene?

A1: The molecular formula of bicyclo[2.2.2]oct-2-ene is C8H12.

Q2: How does bridgehead substitution impact the fluorescence quenching of 2,3-diazabicyclo[2.2.2]oct-2-enes?

A2: Research has shown that bridgehead dichloro-substitution in 1,4-dichloro-2,3-diazabicyclo[2.2.2]oct-2-ene (3) leads to more efficient fluorescence quenching in solvents containing C-H bonds compared to the unsubstituted parent compound (1) and the bridgehead-dialkylated analogue (2). [] This is attributed to the increased excitation energy and lower excited-state nucleophilicity of the dichloro-substituted derivative. []

Q3: What is significant about the NMR spectra of the bicyclo[2.2.2]oct-2-ene radical cation?

A3: The ESR spectra of the bicyclo[2.2.2]oct-2-ene radical cation (1.+) reveal a twisted conformation at the double bond. This is evident from the two distinct types of gamma-exo hydrogens observed, indicating a deviation from the expected C2v symmetry of an untwisted structure. []

Q4: How does the bicyclo[2.2.2]octane ring system affect the properties of copolyesters?

A4: Incorporating the bicyclo[2.2.2]octane ring system into copolyesters generally leads to higher melting temperatures. [] To achieve thermotropic behavior at lower temperatures, strategies like incorporating flexible spacers (sebacoyl units, ethylene glycol, 1,4-butanediol) or the less symmetrical bicyclo[2.2.2]oct-2-ene ring have been explored. []

Q5: What is the major product of the reaction between 2H,3H-hexafluorocyclohexa-1,3-diene and ethylene?

A5: 2H,3H-Hexafluorocyclohexa-1,3-diene undergoes a 1,4-addition reaction with ethylene to yield 1,4,5,5,6,6-hexafluorobicyclo[2.2.2]oct-2-ene as the major product. []

Q6: Can you describe a synthetic route to bicyclo[3.2.1]oct-2-ene derivatives?

A6: Bicyclo[3.2.1]oct-2-enes can be efficiently synthesized through a gold-catalyzed cycloisomerization of 1,6-enynes. This atom-economical method utilizes IPrAuNTf2 as a catalyst and allows the incorporation of various functional groups into the bicyclic structure. []

Q7: How does the configuration of the Fe(CO)3 group influence the reactivity of 5,6-dimethylidene-2-bicyclo[2.2.2]octanone complexes?

A7: The stereochemistry of the Fe(CO)3 group in 5,6-dimethylidene-2-bicyclo[2.2.2]octanone complexes significantly affects their behavior in base-catalyzed H/D exchange reactions. The presence of an endo-Fe(CO)3 group hinders the exchange of the Hendo at C(3), providing a means to determine the iron configuration in these systems. []

Q8: What interesting rearrangement is observed in the thermal decomposition of 7-(3-oxobutyl)-2,3,7-triazabicyclo[3.3.0]oct-2-ene derivatives?

A8: Thermolysis of 7-(3-oxobutyl)-2,3,7-triazabicyclo[3.3.0]oct-2-ene derivatives leads to a unique rearrangement resulting in the formation of a pyrrole derivative. This complex transformation involves denitrogenation, a self-redox reaction, dehydration, and a 1,3-migration of the nitrogen atom at the 7-position. []

Q9: How does the presence of hexamethylphosphoric triamide (HMPA) affect the conjugate addition of octenyl sulfides to γ-crotonolactone?

A9: The addition of HMPA to the reaction of lithiated octenyl sulfides with γ-crotonolactone significantly enhances the formation of allylic sulfides (via reaction at C1 of the octenyl carbanion) at the expense of vinylic sulfides (via reaction at C3). [] This suggests that HMPA influences the regioselectivity of the reaction, potentially through frontier molecular orbital effects. []

Q10: What is unique about the reactivity of 1,6-bis(trimethylsilyl)hexa-3-ene-1,5-diynes with boranes?

A10: These diynes exhibit interesting reactivity with various boranes. For example, they undergo 1,1-organoboration with 1-boraadamantane, leading to the formation of compounds containing the 4-methylene-3-borahomoadamantane unit, a structural motif characterized by X-ray crystallography. []

Q11: What computational methods have been employed to study the deazetization of 2,3-diazabicyclo[2.2.2]oct-2-enes?

A11: Density functional theory (DFT) using the UB3LYP/6-31G(d) level of theory, as well as high-level CASPT2 calculations, have been used to elucidate the mechanisms of thermal deazetization in 2,3-diazabicyclo[2.2.2]oct-2-enes. [] These studies provide valuable insights into the influence of substituents and ring strain on reaction pathways and energetics.

Q12: How have computational studies contributed to understanding the isomerization of the 4-vinylcyclohexene radical cation?

A12: Mass spectrometry studies, supported by computational calculations, have demonstrated that the 4-vinylcyclohexene radical cation (1.+) isomerizes to the more stable bicyclo[3.2.1]oct-2-ene ion (3.+). [] This rearrangement is proposed to occur through a multi-step mechanism involving ring opening and closure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

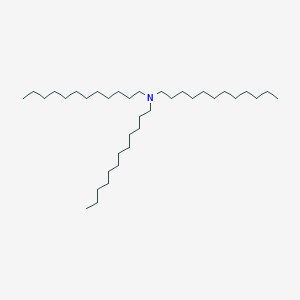

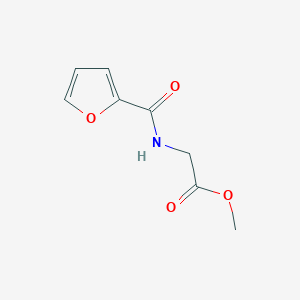

![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)